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molecular formula C16H19N B8522855 2-cyclopropyl-6-ethynyl-4,4-dimethyl-1,3-dihydroisoquinoline

2-cyclopropyl-6-ethynyl-4,4-dimethyl-1,3-dihydroisoquinoline

Cat. No. B8522855
M. Wt: 225.33 g/mol
InChI Key: CUTYJOCROYTONO-UHFFFAOYSA-N
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Patent
US06855512B2

Procedure details

A stirred, cooled (−78° C.) solution of 6-(2,2-dibromo-vinyl)-2-cyclopropyl-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxaldehyde (Intermediate 26, 0.1 8 g, 0.47 mmol) in tetrahydrofuran (2 mL) was treated with 1.6M solution of n-butyl lithium (0.6 mL, 0.96 mmol) under argon. The reaction mixture was allowed to warm to −20° C. over 1.5 h, quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether (×2). The combined organic phase was dried over anhydrous magnesium sulfate, filtered and evaporated in vacuo to afford the title compound as an oil (0.1 g, 94%).
Name
6-(2,2-dibromo-vinyl)-2-cyclopropyl-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxaldehyde
Quantity
8 g
Type
reactant
Reaction Step One
Name
Intermediate 26
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
Br[C:2](Br)=[CH:3][C:4]1(C=O)[CH:13]=[CH:12][C:11]2[CH2:10][N:9]([CH:14]3[CH2:16][CH2:15]3)[CH2:8][C:7]([CH3:18])([CH3:17])[C:6]=2[CH2:5]1.C([Li])CCC>O1CCCC1>[CH:14]1([N:9]2[CH2:8][C:7]([CH3:17])([CH3:18])[C:6]3[C:11](=[CH:12][CH:13]=[C:4]([C:3]#[CH:2])[CH:5]=3)[CH2:10]2)[CH2:16][CH2:15]1

Inputs

Step One
Name
6-(2,2-dibromo-vinyl)-2-cyclopropyl-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxaldehyde
Quantity
8 g
Type
reactant
Smiles
BrC(=CC1(CC=2C(CN(CC2C=C1)C1CC1)(C)C)C=O)Br
Name
Intermediate 26
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(=CC1(CC=2C(CN(CC2C=C1)C1CC1)(C)C)C=O)Br
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.6 mL
Type
reactant
Smiles
C(CCC)[Li]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with saturated aqueous ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)N1CC2=CC=C(C=C2C(C1)(C)C)C#C
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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